

In-Depth Technical Guide: 6-Bromo-3-butoxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Bromo-3-butoxy-2-fluorophenylboronic acid
Cat. No.:	B1286889

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **6-Bromo-3-butoxy-2-fluorophenylboronic acid**, a versatile building block in medicinal chemistry and organic synthesis.

Core Compound Data

Quantitative data for **6-Bromo-3-butoxy-2-fluorophenylboronic acid** is summarized in the table below, providing a quick reference for its key physical and chemical properties.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ BBrFO ₃
Molecular Weight	290.92 g/mol [1] [2] [3] [4] [5]
CAS Number	1072951-88-2
Appearance	Solid
Melting Point	114-120°C [4]
Boiling Point (Predicted)	405.2±55.0°C [4]
Density (Predicted)	1.48±0.1 g/cm ³ [4]
pKa (Predicted)	7.65±0.58 [4]

Synthesis and Reactivity

6-Bromo-3-butoxy-2-fluorophenylboronic acid is a valuable intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The presence of the boronic acid functional group, along with bromine and fluorine atoms on the phenyl ring, offers multiple points for molecular elaboration, making it a key component in the synthesis of complex organic molecules.[\[4\]](#)

Experimental Protocols

1. Synthesis of **6-Bromo-3-butoxy-2-fluorophenylboronic acid** (General Procedure)

While a specific detailed protocol for this exact molecule is not readily available in the searched literature, a general and widely applicable method for the synthesis of substituted phenylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline provides a relevant procedural framework.

Materials:

- 1-Bromo-4-butoxy-3-fluorobenzene (precursor)

- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Magnesium turnings
- Trimethyl borate or Triisopropyl borate
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Formation of the Organometallic Reagent: A solution of 1-bromo-4-butoxy-3-fluorobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of n-butyllithium is added dropwise, maintaining the low temperature to facilitate lithium-halogen exchange and form the corresponding aryllithium species. Alternatively, a Grignard reagent can be prepared by reacting the starting bromide with magnesium turnings in THF.
- Borylation: The freshly prepared organometallic reagent is then slowly added to a solution of trimethyl borate or triisopropyl borate in anhydrous THF, also maintained at -78 °C. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.
- Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred for a period to ensure complete hydrolysis of the borate ester to the desired boronic acid.
- Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield **6-Bromo-3-butoxy-2-fluorophenylboronic acid**.

2. Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

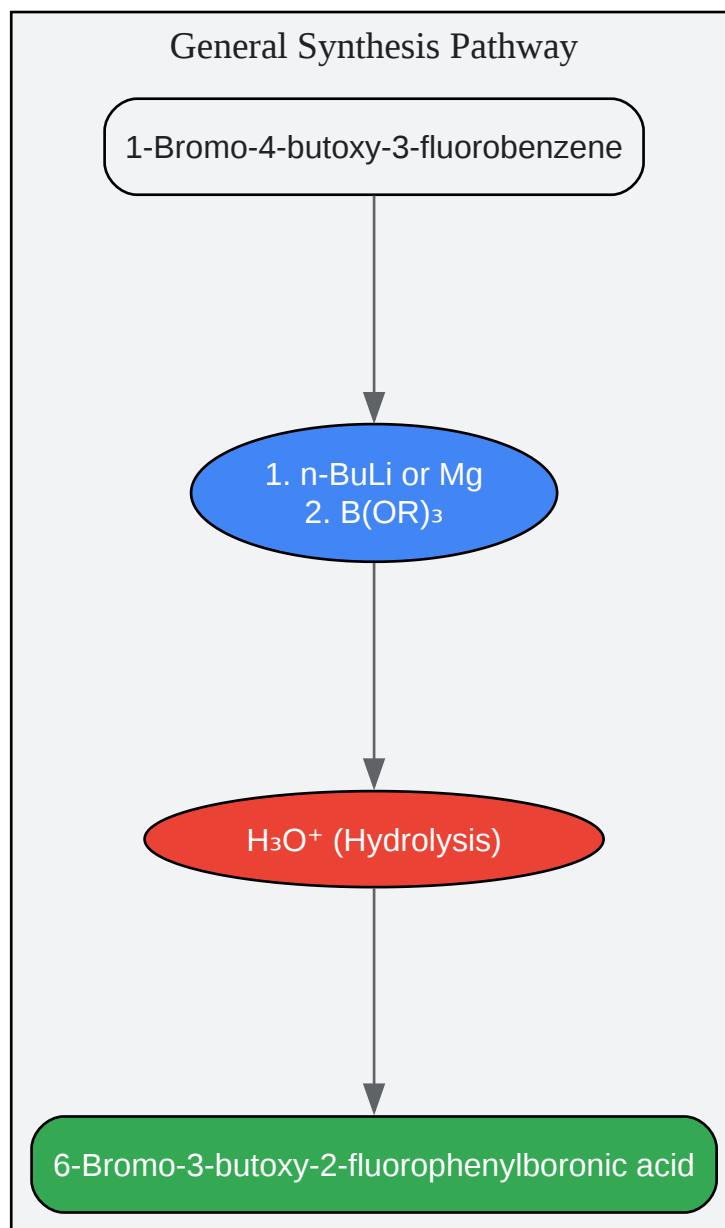
6-Bromo-3-butoxy-2-fluorophenylboronic acid is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the formation of biaryl structures.

Materials:

- **6-Bromo-3-butoxy-2-fluorophenylboronic acid**
- An aryl or heteroaryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

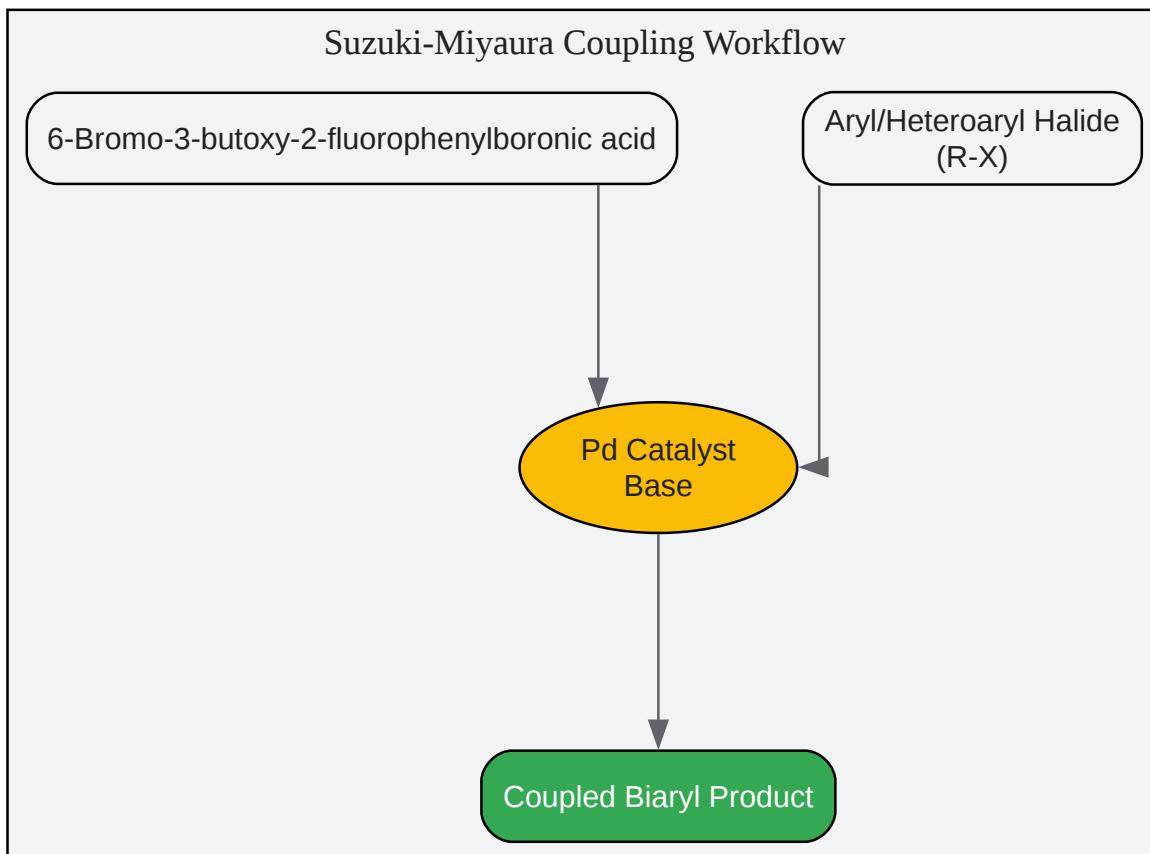
Procedure:

- Reaction Setup: In a reaction vessel, **6-Bromo-3-butoxy-2-fluorophenylboronic acid** (1.0 equivalent), the aryl/heteroaryl halide (1.0-1.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents) are combined.
- Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water, is added. The use of aqueous bases is common in Suzuki-Miyaura reactions.
- Reaction Execution: The mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes and then heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.


Potential Biological Significance and Applications

Boronic acids are recognized as a privileged structural motif in medicinal chemistry, with several FDA-approved drugs containing this functional group. They can act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, covalent but reversible bond with the catalytic serine residue.

While the specific biological activity of **6-Bromo-3-butoxy-2-fluorophenylboronic acid** has not been detailed in the provided search results, its structural features suggest its utility as a scaffold in the design and synthesis of novel therapeutic agents. The fluorinated and brominated phenyl ring can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties of a lead compound. Phenylboronic acids, in general, have been shown to impact signaling pathways involved in cancer cell migration by affecting the activity of Rho family GTPases.


Visualizations

The following diagrams illustrate the key chemical transformations involving **6-Bromo-3-butoxy-2-fluorophenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: General synthesis of **6-Bromo-3-butoxy-2-fluorophenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling using the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]

- 4. 6-Bromo-3-butoxy-2-fluorophenylboronic acid (1072951-88-2) for sale [vulcanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Bromo-3-butoxy-2-fluorophenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286889#molecular-weight-of-6-bromo-3-butoxy-2-fluorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com